molecular formula C16H13FN2O5 B2893567 (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate CAS No. 1203419-71-9

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate

Cat. No.: B2893567
CAS No.: 1203419-71-9
M. Wt: 332.287
InChI Key: YKEGBGVHESJNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an isoxazole ring, and a pyrrolidinyl acetate moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidinyl Acetate Moiety: This step involves the esterification of a pyrrolidine derivative with acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The fluorophenyl group and isoxazole ring may interact with enzymes or receptors, modulating their activity. The pyrrolidinyl acetate moiety can enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenylisoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
  • (5-(2-Chlorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
  • (5-(2-Methylphenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate

Uniqueness

The presence of the fluorophenyl group in (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity. This makes the compound particularly valuable in applications requiring high specificity and potency.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O5/c17-12-4-2-1-3-11(12)13-7-10(18-24-13)9-23-16(22)8-19-14(20)5-6-15(19)21/h1-4,7H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEGBGVHESJNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.